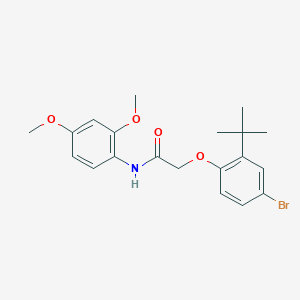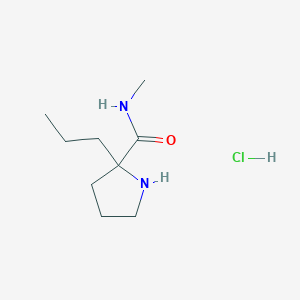
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2411260-23-4 . It has a molecular weight of 206.72 . The IUPAC name for this compound is N-methyl-2-propylpyrrolidine-2-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Wirkmechanismus
MPCC acts as a selective agonist of the mu-opioid receptor, binding to the receptor and activating downstream signaling pathways. Activation of the mu-opioid receptor has been shown to result in the inhibition of neurotransmitter release, leading to analgesia and other effects.
Biochemical and Physiological Effects
MPCC has been shown to produce analgesia in animal models through activation of the mu-opioid receptor. Additionally, MPCC has been shown to produce rewarding effects in animal models, suggesting its potential as a tool for studying addiction and reward pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPCC in lab experiments is its selectivity for the mu-opioid receptor, allowing for more specific and targeted studies. However, one limitation of using MPCC is its potential to produce rewarding effects, which may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research involving MPCC. One area of interest is the use of MPCC in studying the role of the mu-opioid receptor in addiction and reward pathways. Additionally, further studies could investigate the potential therapeutic applications of MPCC in treating pain and other conditions. Finally, the development of more selective and potent agonists of the mu-opioid receptor could lead to further advances in this field of research.
Synthesemethoden
The synthesis of MPCC involves the reaction of N-methylpyrrolidine with 2-bromo-N-propylacetamide in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of MPCC. This method has been reported to yield MPCC with high purity and good yields.
Wissenschaftliche Forschungsanwendungen
MPCC has shown potential as a research tool for studying the mu-opioid receptor. The mu-opioid receptor is known to play a role in pain perception, reward, and addiction. MPCC's selectivity for the mu-opioid receptor makes it a valuable tool for studying the biochemical and physiological effects of opioid receptor activation.
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLZHUKUXHGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

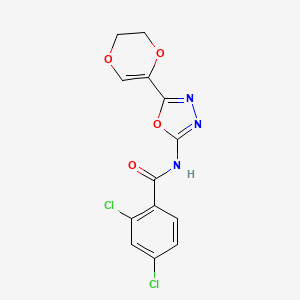
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
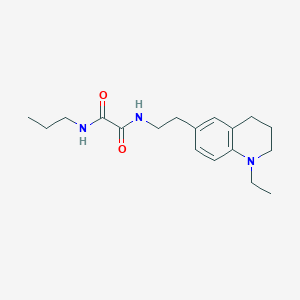
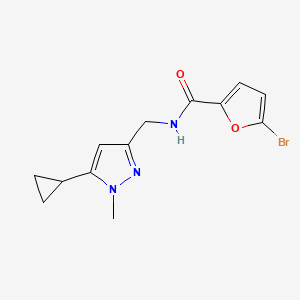
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)
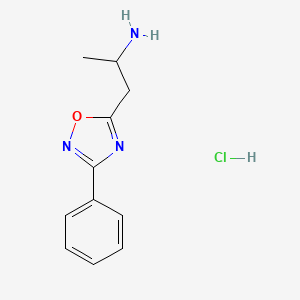
![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
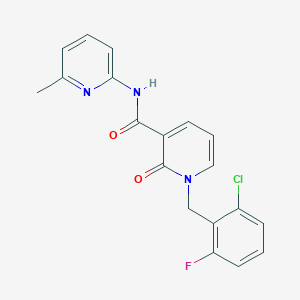
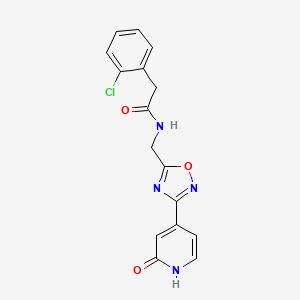
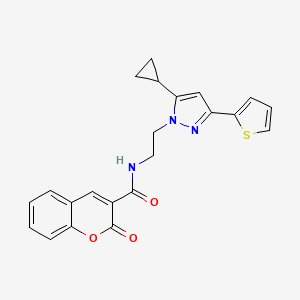
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)

![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)
